(4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,4'-oxane]-1-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,4’-oxane]-1-yl)methanol” is a chemical compound with the molecular formula C10H17NO3 and a molecular weight of 199.25. It is related to the class of compounds known as 2-oxabicyclo[2.1.1]hexanes .
Synthesis Analysis
The synthesis of compounds like “(4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,4’-oxane]-1-yl)methanol” involves the use of saturated bioisosteres of the ortho-substituted phenyl ring . These bioisosteres have been developed to improve the physicochemical properties of the compounds . The synthesis process often involves iodocyclization reactions .Molecular Structure Analysis
The molecular structure of “(4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,4’-oxane]-1-yl)methanol” is characterized by a spirocyclic structure, which is a common feature in 2-oxabicyclo[2.1.1]hexanes . This structure is similar to the ortho-substituted phenyl ring found in many drugs and agrochemicals .Scientific Research Applications
Synthesis and Structural Analysis :
- Kirmse and Mrotzeck (1988) explored the synthesis of 2-oxabicyclo[2.1.1]hexane and its derivatives, contributing to the understanding of the compound's structure and potential chemical behaviors (Kirmse & Mrotzeck, 1988).
- Stevens and Kimpe (1996) developed methods for synthesizing 2-azabicyclo[2.1.1]hexanes, which are structurally related to (4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,4'-oxane]-1-yl)methanol. This research provides insight into similar compounds' synthesis and potential applications (Stevens & Kimpe, 1996).
Chemical Reactions and Properties :
- Lescop, Mevellec, and Huet (2001) achieved an efficient synthesis of the 2-azabicyclo[2.1.1]hexane ring system, which is closely related to the compound . This study aids in understanding its reactivity and potential for chemical modification (Lescop, Mevellec, & Huet, 2001).
- Yashin and colleagues (2015) worked on synthesizing conformationally rigid spirane analogues of γ-aminobutyric acid, which includes structures similar to the compound . Their work expands the knowledge of these compounds' synthetic routes and applications (Yashin et al., 2015).
Potential Applications in Medicinal Chemistry :
- The synthesis of functionalized 3-Spiro[cyclopropa[a]pyrrolizine]- and 3-Spiro[3-azabicyclo[3.1.0]hexane]oxindoles by Filatov and colleagues (2017) indicates a potential route to biologically active compounds, demonstrating the broader applicability of compounds related to this compound in medicinal chemistry (Filatov et al., 2017).
Future Directions
The future directions for research on “(4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,4’-oxane]-1-yl)methanol” and related compounds could involve further exploration of their use as bioisosteres in bioactive compounds . This could lead to the development of novel structures with improved physicochemical profiles .
Properties
IUPAC Name |
(4-aminospiro[2-oxabicyclo[2.1.1]hexane-3,4'-oxane]-1-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c11-9-5-8(6-9,7-12)14-10(9)1-3-13-4-2-10/h12H,1-7,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOLQRWYDUJRBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C3(CC(C3)(O2)CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.